3-Ethylpentane-3-thiol

Descripción

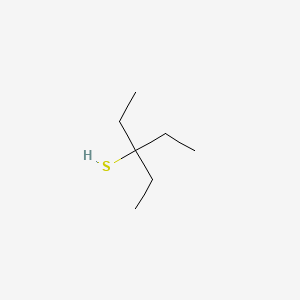

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylpentane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMDDQFQBIBLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207001 | |

| Record name | 3-Ethylpentane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-80-5 | |

| Record name | 3-Ethyl-3-pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5827-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpentane-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylpentane-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentane-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLPENTANE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885ABP6P5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Tertiary Thiols

The synthesis of tertiary thiols like 3-ethylpentane-3-thiol often requires specialized methods to overcome the steric hindrance that can impede standard thiolation reactions. beilstein-journals.orgnih.gov Several established strategies are commonly employed, each with its own advantages and limitations.

Synthesis from Alkyl Halides via Nucleophilic Substitution with Sulfur Nucleophiles

A primary method for thiol synthesis involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. chemistrysteps.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of a tertiary alkyl halide, such as 3-bromo-3-ethylpentane, with a sulfur source.

Hydrosulfide (B80085) Anion (-SH): The hydrosulfide anion is a common sulfur nucleophile used for preparing thiols. chemistrysteps.comlibretexts.org The reaction of an alkyl halide with sodium hydrosulfide (NaSH) can yield the corresponding thiol. chemistrysteps.com However, a significant challenge with this method, especially for tertiary halides, is the competition with elimination reactions (E2 pathway), which are often favored over SN2 substitution due to steric hindrance. beilstein-journals.orgchemistrysteps.com To minimize the formation of the thioether byproduct, a large excess of the hydrosulfide is often used. chemistrysteps.com

Thiourea (B124793) ((NH₂)₂C=S): An alternative approach that can circumvent some of the issues seen with the hydrosulfide anion is the use of thiourea as the sulfur nucleophile. chemistrysteps.comlibretexts.org The reaction proceeds through an alkyl isothiourea salt intermediate, which is subsequently hydrolyzed with a base to yield the thiol. libretexts.orgpearson.com This method is often preferred as it can reduce the amount of side products. libretexts.org

| Nucleophile | Substrate | Key Features | Potential Issues |

| Hydrosulfide anion | Tertiary Alkyl Halide | Direct route to the thiol. | Competition with elimination reactions; formation of thioether byproducts. beilstein-journals.orgchemistrysteps.com |

| Thiourea | Tertiary Alkyl Halide | Forms an intermediate salt, which is then hydrolyzed to the thiol. libretexts.org | Can provide a cleaner reaction with fewer byproducts. libretexts.org |

Addition of Hydrogen Sulfide (B99878) to Alkenes

The addition of hydrogen sulfide (H₂S) across the double bond of an alkene is another viable route for thiol synthesis. google.com For this compound, the precursor alkene would be 3-ethyl-2-pentene. This reaction is typically catalyzed by an acid. google.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the sulfhydryl group (-SH) adds to the more substituted carbon, which in this case would be the tertiary carbon, yielding the desired this compound. chemguide.co.uk

Reduction of Sulfur-Containing Precursors

Various sulfur-containing functional groups can be reduced to form thiols. This indirect approach can be advantageous in certain synthetic schemes.

Thioacetates: Thioacetates can be hydrolyzed under basic or acidic conditions to yield thiols. nih.govsigmaaldrich.com For instance, a thioacetate (B1230152) precursor could be synthesized and then deprotected to give this compound. nih.gov Sodium hydroxide (B78521) in an ethanol/water mixture is a common reagent for this hydrolysis. researchgate.net

Dithiocarbamates: Dithiocarbamates can also serve as precursors to thiols. Reduction of these compounds, for example with a suitable reducing agent, can lead to the formation of the corresponding thiol. nih.govresearchgate.net

Thiiranes: The ring-opening of thiiranes (episulfides) with a nucleophile can also produce thiols, although this is less common for the synthesis of highly branched tertiary thiols.

Analogous Synthetic Strategies to Related Alcohols (e.g., Grignard reaction to form 3-ethyl-3-pentanol (B146929) as a potential precursor)

The synthesis of the analogous tertiary alcohol, 3-ethyl-3-pentanol, is often more straightforward and can serve as a stepping stone to the desired thiol. A common and effective method for preparing tertiary alcohols is the Grignard reaction. libretexts.org

The synthesis of 3-ethyl-3-pentanol can be achieved by reacting a ketone with a Grignard reagent. vaia.com For example, the reaction of 3-pentanone (B124093) with ethylmagnesium bromide would yield 3-ethyl-3-pentanol after an acidic workup. youtube.com Alternatively, an ester such as ethyl propionate (B1217596) can react with two equivalents of ethylmagnesium bromide to produce the same tertiary alcohol. libretexts.orgyoutube.com

Once 3-ethyl-3-pentanol is obtained, it can be converted to the corresponding thiol. This typically involves converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur nucleophile as described in section 2.1.1.

Novel Synthetic Approaches and Catalyst Systems for Sterically Hindered Thiols

The synthesis of sterically hindered thiols remains a challenge, prompting the development of new synthetic methods and catalyst systems. beilstein-journals.orgnih.gov Recent research has focused on developing catalytic asymmetric methods to produce enantiomerically pure tertiary thiols. nih.govnih.gov For example, organocatalysis using chiral phosphoric acids has been shown to be effective in the asymmetric synthesis of certain thiols. nih.gov Additionally, new reagents and reaction conditions are being explored to improve the efficiency and selectivity of reactions involving sterically crowded centers, such as the use of specific Lewis acids or novel organometallic catalysts. nih.govacs.org

Mechanistic Studies of Chemical Reactions Involving this compound

The chemical reactivity of this compound is largely dictated by the properties of the thiol group (-SH). Mechanistic studies of reactions involving thiols often focus on their nucleophilicity and their oxidation-reduction behavior.

The sulfur atom in the thiol group is highly nucleophilic, more so than the oxygen in an analogous alcohol. libretexts.org This high nucleophilicity allows it to readily participate in nucleophilic substitution and addition reactions. For instance, in its deprotonated form (thiolate), it can react with electrophiles.

A key aspect of thiol chemistry is the oxidation to disulfides. youtube.com Two molecules of a thiol can be oxidized to form a disulfide bond (R-S-S-R). This is a common reaction for thiols and is often reversible upon treatment with a reducing agent. youtube.comlibretexts.org The mechanism of this oxidation can vary depending on the oxidizing agent used.

Furthermore, thiols can undergo addition reactions to α,β-unsaturated carbonyl compounds in a process known as the Michael addition. nih.gov The reaction mechanism can be influenced by the solvent, initiator, and the specific thiol used. rsc.org Computational studies have been employed to understand the potential energy surfaces and reaction pathways of such additions. nih.gov

Oxidation Reactions and Sulfur Oxidation States

The sulfur atom in this compound exists in the -2 oxidation state. ebsco.com It can be oxidized to various higher oxidation states, leading to a range of sulfur-containing functional groups. The extent of oxidation depends on the reaction conditions and the strength of the oxidizing agent. ebsco.combiolmolchem.com

Formation of Disulfides under Mild Oxidation Conditions

Under mild oxidizing conditions, this compound can be converted to its corresponding disulfide, bis(3-ethylpentan-3-yl) disulfide. This reaction involves the formation of a sulfur-sulfur single bond between two thiol molecules. libretexts.org This process is a common and fundamental reaction for thiols. ebsco.com The oxidation of thiols to disulfides is a two-step process that can proceed through different intermediates, such as a sulfenic acid. nih.gov Common oxidizing agents like bromine (Br₂) or iodine (I₂) can be used to facilitate this conversion. libretexts.org The reaction is reversible, and the disulfide can be reduced back to the thiol. libretexts.org

The formation of disulfide bridges is a crucial aspect of protein structuring, where cysteine residues link together. libretexts.orglibretexts.org While this compound is not a biological molecule, the underlying chemistry of disulfide formation is analogous.

Successive Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids

With the use of stronger oxidizing agents, the sulfur atom in this compound can undergo successive oxidation. The initial oxidation product is a sulfenic acid (R-SOH). ebsco.comnih.gov The formation of sulfenic acids from thiols with hydrogen peroxide is often base-catalyzed. nih.gov

Further oxidation of the sulfenic acid yields a sulfinic acid (R-SO₂H), and ultimately a sulfonic acid (R-SO₃H). ebsco.com Each step involves the addition of an oxygen atom to the sulfur, increasing its oxidation state. ebsco.com While the initial oxidation to a sulfenic acid can sometimes be reversed, the subsequent oxidations to sulfinic and sulfonic acids are generally considered irreversible. nih.gov

Table 1: Oxidation States of Sulfur in this compound Derivatives

| Compound Type | General Formula | Sulfur Oxidation State |

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Data compiled from multiple sources. ebsco.comlibretexts.org

Polysulfide Formation

In the presence of elemental sulfur, thiols like this compound can form polysulfides, which are compounds containing a chain of sulfur atoms (R-Sn-R, where n > 2). ebsco.com This reaction is central to the process of vulcanization in rubber production, where disulfide and polysulfide cross-links enhance the strength and durability of the polymer. ebsco.com

Nucleophilic Reactions of the Thiol Group

The thiol group of this compound can also act as a nucleophile, participating in reactions where it attacks an electrophilic center. The deprotonated form of the thiol, the thiolate anion (RS⁻), is an even more potent nucleophile. masterorganicchemistry.com

SN2 Reactions for Thioether Synthesis

This compound can be converted to its conjugate base, the 3-ethylpentane-3-thiolate, by treatment with a strong base. This thiolate is an excellent nucleophile and can react with alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction to form thioethers (also known as sulfides). libretexts.orgmasterorganicchemistry.com

However, the tertiary nature of the carbon atom bearing the thiol group in this compound presents significant steric hindrance. beilstein-journals.orgnih.gov SN2 reactions are highly sensitive to steric crowding at the reaction center. beilstein-journals.orgnih.gov Therefore, for the synthesis of tertiary thioethers like those derived from this compound, SN2 displacement reactions are generally less favored compared to reactions involving primary or secondary thiols. nih.govyoutube.com Alternative pathways, such as SN1 reactions, may become more prevalent with tertiary substrates. youtube.com

Thiol-yne Conjugate Additions to Activated Alkynes

The thiol group of this compound can undergo a conjugate addition reaction with activated alkynes, a process known as the thiol-yne reaction. wikipedia.orgacsgcipr.org This reaction results in the formation of a vinyl sulfide. wikipedia.org The addition is typically anti-Markovnikov and can be initiated by radicals or facilitated by catalysts. wikipedia.org The reaction is highly atom-efficient and is considered a type of "click chemistry" due to its reliability and specificity. wikipedia.org The thiol-yne Michael addition can often proceed spontaneously under specific conditions, and the solvent scope is generally broad. acs.org

Reactions with Carbonyl-Containing Substrates (e.g., 3-deoxyhexosulose)

While direct research on the reaction of this compound with 3-deoxyhexosulose is not extensively documented in publicly available literature, the general reactivity of thiols with carbonyl compounds provides a basis for predicting the likely reaction pathways. Thiols are known to react with aldehydes and ketones to form thioacetals. chemistrysteps.com In the case of a dicarbonyl substrate like 3-deoxyhexosulose, which possesses both aldehyde and ketone functionalities, the reaction with a thiol can be complex.

The reaction of thiols with carbonyls is analogous to that of alcohols, forming hemithioacetals and thioacetals. chemistrysteps.com Dithiols readily form stable cyclic thioacetals. chemistrysteps.com The reactivity of the thiol is enhanced when it is converted to the more nucleophilic thiolate anion by a base. chemistrysteps.commasterorganicchemistry.com

In the context of 3-deoxyhexosulose, the reaction with this compound would likely proceed via nucleophilic addition of the thiol to one or both of the carbonyl groups. The regioselectivity of this addition would depend on the relative reactivity of the aldehyde and ketone groups within the 3-deoxyhexosulose molecule and the reaction conditions employed.

Intramolecular Cyclization and Transannular Reactions

Intramolecular reactions of thiols are a powerful tool for the synthesis of sulfur-containing heterocyclic compounds. wikipedia.orgnih.gov These reactions, particularly intramolecular thiol-ene and thiol-yne cyclizations, have been extensively studied. wikipedia.orgresearchgate.net The regioselectivity of these cyclizations, which determines the size of the resulting ring, is influenced by factors such as the substitution pattern of the alkene or alkyne and the reaction conditions, often following Baldwin's rules. wikipedia.org For instance, the cyclization of unsaturated thiols can yield mixtures of 5-exo and 6-endo products, with the product distribution being tunable. wikipedia.orgnih.gov

Transannular reactions are a specific type of intramolecular reaction that occurs in medium-sized rings (8-11 membered rings) where substituents on non-adjacent carbons can interact due to the ring's conformation. wikipedia.orgyoutube.com These interactions, known as transannular strain, can lead to unusual reaction pathways and product distributions. wikipedia.orgyoutube.com While the concept of transannular reactions is well-established for various functional groups, its specific application to a simple acyclic thiol like this compound is not directly relevant as it lacks the necessary cyclic structure. However, if this compound were a substituent on a medium-sized ring, its thiol group could potentially participate in transannular reactions.

Stereochemical Considerations and Control in Thiol Reactions

The stereochemical outcome of thiol addition reactions is a critical aspect of their synthetic utility. In reactions such as the thiol-ene and thiol-yne additions, the stereochemistry of the resulting product can often be controlled. wikipedia.orgnih.gov For example, the radical-mediated thiol-ene reaction typically proceeds via an anti-Markovnikov addition, and the stereoselectivity can be influenced by the reaction conditions. wikipedia.org

In nucleophilic additions of thiols to alkynes, the stereochemistry of the resulting vinyl sulfide can be controlled to favor either the Z or E isomer. acs.orgnih.gov This control is often achieved by careful selection of the solvent and the presence or absence of a base. For instance, the uncatalyzed addition of thiols to p-toluenesulfonylacetylene in acetonitrile (B52724) can yield the Z-isomer with high diastereoselectivity, while the use of a strong base like sodium hydride in tetrahydrofuran (B95107) can lead to the exclusive formation of the E-isomer. acs.orgnih.gov Similarly, in the nucleophilic thiol-yne addition, the polarity of the solvent and the strength of the base can be used to control the cis or trans stereochemistry of the resulting alkene. nih.gov

The SN2 reaction of thiolates with alkyl halides proceeds with inversion of stereochemistry at the carbon center. masterorganicchemistry.com

Influence of Reaction Conditions on Pathways (e.g., solvent effects, catalytic influences)

Reaction conditions play a pivotal role in directing the outcome of thiol reactions. Solvent polarity, temperature, and the presence of catalysts can significantly influence reaction rates, regioselectivity, and stereoselectivity. nih.govresearchgate.netnih.gov

Solvent Effects: The choice of solvent can have a profound impact on thiol reactions. In thiol-ene reactions, nonpolar solvents can increase the rate of the chain transfer step, while the propagation step is less sensitive to the solvent environment. nih.govresearchgate.net This allows for the manipulation of the ratio of the propagation rate constant to the chain transfer rate constant (kP/kCT) by changing the solvent. nih.govresearchgate.net For some base-catalyzed thiol additions, polar solvents can favor the formation of the cis isomer, while apolar solvents can lead to the trans isomer. nih.gov The rate of thiol oxidation can also be strongly dependent on the solvent. nih.gov

Catalytic Influences: Both acid and base catalysis are employed in thiol reactions. researchgate.netacs.org Bases are often used to deprotonate the thiol to the more nucleophilic thiolate, accelerating nucleophilic addition and substitution reactions. masterorganicchemistry.comresearchgate.net The choice of base can also influence the stereochemical outcome of the reaction. nih.gov Various catalysts, including primary amines and phosphines, have been shown to be effective for the thiol-Michael addition. researchgate.net In the synthesis of thiols from alcohols and hydrogen sulfide, the type of catalyst (acidic vs. basic) determines the selectivity of the reaction. researchgate.net Furthermore, specific ruthenium complexes have been developed for the catalytic hydrogenation of thioesters to thiols and alcohols, a reaction that is often challenging due to catalyst poisoning by the thiol product. acs.org

Table of Research Findings on Reaction Conditions

| Reaction Type | Condition Varied | Observation | Reference(s) |

| Thiol-Ene | Solvent Polarity | Nonpolar solvents increase the chain transfer rate constant (kCT). Propagation reactions are less sensitive to the medium. | nih.govresearchgate.net |

| Thiol-Yne (Nucleophilic) | Solvent Polarity | Apolar solvents favor the trans isomer, while polar solvents favor the cis isomer. | nih.gov |

| Thiol Addition to Acetylenes | Solvent | Reaction in CH3CN can provide different outcomes compared to THF. | acs.org |

| Thiol Oxidation | Solvent | The rate of oxidation is strongly dependent on the type of solvent. | nih.gov |

| Thiol-Michael Addition | Catalyst | Primary amines are more effective catalysts than secondary or tertiary amines. Certain phosphines are even more effective. | researchgate.net |

| Thiol Synthesis from Alcohols | Catalyst | Acidic catalysts can lead to dehydration byproducts, while specific acid-base catalysts can be selective for thiol formation. | researchgate.net |

| Thiol Addition to Acetylenes | Base | The presence of NaH in THF leads to the E-diastereomer, while its absence in CH3CN gives the Z-isomer. | nih.gov |

| Thiol Oxidation | Base | The presence or absence of a base influences the rate of oxidation. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule. Due to the molecular symmetry of 3-Ethylpentane-3-thiol, where three identical ethyl groups are attached to a central carbon, a relatively simple set of signals would be anticipated. However, no experimental NMR data has been published.

Infrared (IR) Spectroscopy for Functional Group and Fingerprint Region Analysis

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption would be for the S-H bond.

Functional Group Region: A weak absorption band for the S-H stretching vibration is expected to appear in the region of 2550-2600 cm⁻¹. wikipedia.org Strong absorptions corresponding to C-H stretching vibrations from the ethyl groups would be present around 2850-2975 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of signals from C-H bending and C-C skeletal vibrations, which would be unique to the molecule's structure. Specific absorption frequencies are not documented.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound (molar mass 132.27 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 132.

Fragmentation Pattern: The fragmentation would likely involve the loss of an ethyl radical (•CH₂CH₃, 29 mass units) to produce a stable tertiary carbocation fragment at m/z 103. Another significant fragmentation pathway could be the loss of the thiol radical (•SH, 33 mass units). Further fragmentation of the alkyl chains would also occur. Without experimental data, the relative abundances of these fragments remain unknown.

Precise Molecular Weight Determination and Isotopic Pattern Analysis (M+1, M+2 peaks)

Mass spectrometry provides the exact mass of a molecule, which is a fundamental characteristic for its identification. For this compound, with the molecular formula C₇H₁₆S, the precise monoisotopic mass is 132.09727168 Da. nih.gov

In a mass spectrum, in addition to the main molecular ion peak (M+), there are smaller peaks at higher mass-to-charge ratios known as M+1 and M+2 peaks. These arise from the presence of naturally occurring heavier isotopes of the elements in the molecule. The predictable relative abundances of these isotopes create a characteristic pattern that helps confirm the elemental composition of the compound. nih.gov For C₇H₁₆S, the main contributors to the M+1 and M+2 peaks are Carbon-13 (¹³C), Sulfur-33 (³³S), and Sulfur-34 (³⁴S).

The expected isotopic distribution can be calculated based on the natural abundance of each isotope.

Table 1: Primary Isotopes Contributing to the Mass Spectrum of this compound

| Isotope | Natural Abundance (%) |

|---|---|

| ¹²C | 98.9% |

| ¹³C | 1.1% |

| ¹H | 99.985% |

| ²H | 0.015% |

| ³²S | 94.99% |

| ³³S | 0.75% |

Data sourced from various isotopic abundance tables.

Based on these abundances, the theoretical relative intensities of the M, M+1, and M+2 peaks for this compound can be estimated. The M+ peak represents the molecule with the most common isotopes (¹²C₇¹H₁₆³²S).

The M+1 peak (m/z ≈ 133) is primarily due to the presence of one ¹³C atom or one ³³S atom in a molecule.

The M+2 peak (m/z ≈ 134) is mainly attributable to the presence of one ³⁴S atom, and to a lesser extent, two ¹³C atoms within the same molecule. nih.govsisweb.com

The significant contribution of the ³⁴S isotope makes the M+2 peak unusually intense for a molecule of this size and is a key diagnostic feature for sulfur-containing compounds.

Elucidation of Fragmentation Pathways and Mechanistic Interpretation

In mass spectrometry, the molecular ion is often unstable and breaks apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a "fingerprint" for identifying the molecule's structure. libretexts.org For this compound, fragmentation is influenced by both its alkane-like structure and the presence of the thiol group.

A primary fragmentation pathway for thiols and sulfides is α-cleavage , which is the breaking of a carbon-carbon bond adjacent to the sulfur atom. miamioh.edu In this compound, the central carbon is bonded to the thiol group and three ethyl groups. The molecular ion [(CH₃CH₂)₃CSH]⁺• can undergo α-cleavage by losing an ethyl radical (•CH₂CH₃).

[(CH₃CH₂)₃CSH]⁺• → [C₅H₁₁S]⁺ + •CH₂CH₃

This cleavage results in a stable, resonance-stabilized fragment ion. Other fragmentation pathways common to alkanes, such as the loss of smaller neutral alkane or alkene molecules, also occur. docbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Likely Fragmentation Pathway |

|---|---|---|

| 132 | [C₇H₁₆S]⁺• | Molecular Ion (M⁺•) |

| 103 | [C₅H₁₁S]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) from M⁺• |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C-S bond with charge retention on the alkyl fragment |

| 57 | [C₄H₉]⁺ | Secondary fragmentation of the alkyl chain |

| 43 | [C₃H₇]⁺ | Secondary fragmentation of the alkyl chain |

Chromatographic and Hyphenated Techniques for Identification and Quantification

Due to the complexity of matrices in which thiols are often found (e.g., foods, beverages, biological samples), a separation step using chromatography is essential before mass spectrometric analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Thiol Analysis

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds. Given its volatility, this compound is a prime candidate for GC-based analysis. In this technique, the compound is vaporized and separated from other components in a long, narrow column before being introduced into the mass spectrometer.

However, the analysis of volatile thiols by GC presents challenges:

High Reactivity : Thiols can be lost through oxidation or adsorption onto active sites within the GC system, such as metal surfaces. mdpi.com

Poor Peak Shape : The sulfhydryl group can interact with the stationary phase of the column, leading to peak tailing. mdpi.com

Using tandem mass spectrometry (MS/MS) enhances the analysis. In GC-MS/MS, a specific fragment ion from the initial mass spectrum is selected and fragmented a second time. This process significantly improves the signal-to-noise ratio and provides unequivocal identification, even for trace amounts in a complex matrix. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Thiol Detection and Quantification

Liquid chromatography separates compounds in a liquid mobile phase. While less intuitive for a volatile compound like this compound, LC-MS/MS is a powerful technique for thiol analysis, particularly when derivatization is used. acs.org Derivatization converts the thiol into a less volatile and more stable derivative, making it suitable for LC separation and often enhancing its ionization efficiency for MS detection. nih.govnih.gov

A key advantage of LC-MS/MS is its ability to analyze samples with minimal cleanup and at ambient temperatures, which reduces the risk of thermal degradation of sensitive compounds. acs.org The high selectivity of tandem mass spectrometry (MS/MS) is crucial for distinguishing the target analyte from matrix interferences. researchgate.net

Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) for Enhanced Sensitivity

Ultraperformance Convergence Chromatography (UPC²) is a modern form of supercritical fluid chromatography (SFC) that uses compressed carbon dioxide as the primary mobile phase. lcms.cz This technique bridges the gap between normal-phase LC and GC. UPC² can provide unique selectivity and high separation efficiency, often with shorter analysis times than traditional LC. nih.gov

When coupled with tandem mass spectrometry, UPC²-MS/MS offers a high-sensitivity platform for analyzing a wide range of compounds, including those that are challenging for conventional LC or GC methods. nih.gov While not yet a mainstream method for volatile thiol analysis, its capabilities in handling complex samples and separating lipid classes suggest it has potential for the high-sensitivity profiling of thiols and their derivatives. nih.govnih.gov

Strategies for Overcoming Analytical Challenges (e.g., derivatization, preconcentration, low ionization potential)

The analysis of thiols like this compound is complicated by several factors that require specific strategies to overcome. nih.gov

Reactivity and Instability : Thiols are easily oxidized to disulfides. Derivatization is the most common strategy to protect the thiol group. Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) for GC analysis nih.gov or 4,4′-dithiodipyridine (DTDP) for LC analysis acs.org stabilize the thiol and improve its chromatographic behavior.

Low Concentration : Thiols are often present at trace or ultra-trace levels. Preconcentration techniques are used to increase the analyte concentration before analysis. Methods include solid-phase extraction (SPE), where the thiol is captured on a solid sorbent and then eluted in a small volume of solvent, and stir bar sorptive extraction (SBSE). mdpi.comacs.org

Low Ionization Potential : Thiols may not ionize efficiently in the mass spectrometer source, leading to poor sensitivity. This can be addressed by using a "softer" ionization technique like chemical ionization (CI), which can yield a 10- to 100-fold sensitivity improvement over standard electron ionization (EI) for some thiols. Alternatively, derivatization with a reagent that is easily ionized or carries a permanent charge can dramatically enhance the MS signal. nih.govmdpi.com

Table 3: Summary of Analytical Challenges and Mitigation Strategies for Thiol Analysis

| Challenge | Strategy | Description | Relevant Techniques |

|---|---|---|---|

| High Reactivity & Instability | Derivatization | Chemically modifying the thiol group to form a stable derivative, preventing oxidation and improving chromatographic performance. nih.gov | GC-MS/MS, LC-MS/MS |

| Low Concentration | Preconcentration / Extraction | Isolating the analyte from a large sample volume and concentrating it into a smaller volume to increase its concentration above detection limits. nih.govacs.org | GC-MS/MS, LC-MS/MS |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for elucidating the electronic properties that govern the reactivity of 3-ethylpentane-3-thiol. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. mdpi.com For a molecule like this compound, DFT calculations can predict a range of fundamental properties. While specific DFT studies on this compound are not prevalent in the literature, the principles can be illustrated by examining calculations on analogous thiols. mdpi.com These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various properties.

Key molecular properties that can be determined using DFT include bond lengths, bond angles, and dihedral angles. For this compound, the geometry is centered around a tertiary carbon atom bonded to a thiol group and three ethyl groups. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound based on typical values for similar alkanethiols.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.34 Å |

| C-C Bond Length (average) | 1.54 Å |

| C-S-H Bond Angle | 96.5° |

| C-C-S Bond Angle (average) | 109.5° |

Furthermore, DFT calculations provide insights into the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Conformational Analysis and Stability Prediction

The flexible nature of the ethyl groups in this compound means that the molecule can exist in several different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. osti.gov The rotation around the carbon-carbon and carbon-sulfur single bonds leads to various staggered and eclipsed conformations. youtube.com

Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformers. For this compound, the most stable conformation would likely involve the bulky ethyl groups arranged in a staggered manner to minimize steric hindrance. The relative energies of different conformers determine their population at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Staggered (most stable) | 0.0 | ~60°, ~180° |

| Eclipsed (least stable) | +4.5 | 0°, 120° |

| Gauche | +0.9 | ~60° |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.orgaip.orgkoreascience.kr MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. aip.org

For this compound, an MD simulation could reveal how the molecule behaves in a solvent, at an interface, or in the gas phase. koreascience.kr These simulations can provide insights into:

Vibrational Motions: The characteristic vibrations of the molecule, which can be compared with experimental spectroscopic data.

Rotational and Translational Diffusion: How the molecule moves and tumbles in a liquid or gas.

Intermolecular Interactions: The nature and strength of interactions with surrounding molecules, such as solvent molecules or other thiol molecules. This is particularly relevant for understanding the properties of self-assembled monolayers of thiols on surfaces. acs.orgaip.org

Mechanistic Insights from Computational Studies

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving thiols. nih.govfigshare.comrsc.orgacs.org By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of transition states, and the activation energies. nih.gov

Elucidation of Reaction Pathways and Transition States

Computational studies can model various reactions that thiols undergo, such as oxidation, nucleophilic addition, and thiol-disulfide exchange. nih.govacs.orgnih.gov For this compound, a hypothetical reaction, such as its oxidation by hydrogen peroxide, can be investigated. nih.gov The calculations would involve identifying the reactant and product structures and then searching for the transition state that connects them. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

Analysis of the transition state geometry can reveal important details about the reaction mechanism, such as which bonds are being formed and broken. For many thiol reactions, the mechanism can be complex, involving intermediates and multiple steps. figshare.com

Exploration of Spin Crossing Phenomena in Thiol-Metal Interactions

Thiols are known to bind strongly to many metal ions, and the resulting complexes can exhibit interesting electronic and magnetic properties. umaine.edunih.govnih.gov In some transition metal complexes, the energy difference between different spin states (e.g., high-spin and low-spin) can be small, leading to a phenomenon known as spin crossover. researchgate.netmdpi.commdpi.com Spin crossover can be triggered by changes in temperature, pressure, or light.

Computational studies, particularly DFT, can be used to investigate the electronic structure of thiol-metal complexes and to predict their spin state preferences. nih.govnih.gov For a complex of this compound with a transition metal like iron or nickel, calculations can determine the relative energies of the high-spin and low-spin states. nih.govnih.govresearchgate.netmdpi.com These studies can also explore the potential energy surfaces of both spin states, providing insights into the mechanism of spin crossover. This can involve locating the minimum energy crossing point between the two spin state surfaces, which is crucial for understanding the dynamics of the transition.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govmdpi.com This approach is particularly useful in fields like drug discovery and toxicology to screen large libraries of virtual compounds and prioritize them for synthesis and testing. nih.govresearchgate.net

For odorants such as this compound, QSAR is often referred to as Quantitative Structure-Odor Relationship (QSOR). This methodology attempts to correlate structural features of molecules with their perceived odor qualities and thresholds. researchgate.net

Three-dimensional QSAR (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. nih.gov This method evaluates the steric and electrostatic fields surrounding a molecule to determine how its shape and charge distribution influence its interaction with a biological target, such as an olfactory receptor. nih.govyoutube.com A common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA), which aligns a series of molecules and calculates their steric and electrostatic fields at various grid points. nih.gov These field values are then used as descriptors to build a statistical model that correlates them with biological activity. nih.gov

In a significant study on the structure-odor correlations of alkanethiols, researchers synthesized homologous series of various alkanethiols, including alkane-3-thiols, to investigate the influence of structural changes on their odor thresholds. nih.govacs.org The study revealed that steric effects have a strong impact on the odor thresholds of these compounds. nih.govacs.org

A key finding was that for homologous series of alkane-1-thiols, alkane-2-thiols, and alkane-3-thiols, a minimum in the odor threshold was observed for thiols containing five to seven carbon atoms. nih.govtum.de Increasing the carbon chain length beyond this point led to an exponential increase in the odor threshold. nih.govtum.de Furthermore, the research demonstrated that tertiary alkanethiols, a category to which this compound belongs, exhibited significantly lower odor thresholds compared to primary or secondary thiols. nih.govacs.orgtum.de

To rationalize these experimental findings, a 3D-QSAR model was developed using the CoMFA approach. nih.govacs.orgtum.de This model successfully simulated the odor thresholds of the studied alkanethiols, showing good agreement with the experimentally determined values. nih.govacs.orgtum.de The model provided a quantitative basis for understanding how the three-dimensional arrangement of atoms in alkanethiols governs their interaction with olfactory receptors, thereby influencing their perceived odor potency.

The research underscores the predictive power of 3D-QSAR in the field of olfaction science. By correlating specific structural features with odor thresholds, such models can guide the prediction of odor properties for other related sulfur compounds.

The table below summarizes the structural characteristics and their influence on the odor thresholds of alkanethiols as determined in the aforementioned research.

| Structural Feature | Impact on Odor Threshold | Reference |

| Carbon Chain Length | A minimum threshold is observed for thiols with 5 to 7 carbon atoms. Longer chains lead to an exponential increase in the threshold. | researchgate.netnih.gov |

| Position of Thiol Group | Tertiary alkanethiols (like this compound) show markedly lower odor thresholds than primary or secondary alkanethiols. | acs.orgtum.de |

| Methyl Substitution | An additional methyl substitution does not necessarily lower the odor threshold. | acs.orgtum.de |

| Replacement of -SH Group | Replacing the thiol (-SH) group with a hydroxyl (-OH) group or S-methylation significantly increases the odor threshold. | nih.govacs.org |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Building Blocks in Complex Organic Synthesis

As an organic compound featuring a reactive thiol group, 3-Ethylpentane-3-thiol is a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its utility stems from the ability of the sulfur atom to form new carbon-sulfur bonds, which are integral to a variety of specialized organic structures.

Thioethers attached to a quinone or hydroquinone (B1673460) framework are a class of compounds investigated for their biological activities and material properties. The synthesis of these molecules can be achieved through the reaction of a thiol with a hydroquinone or its oxidized form, a quinone. In this context, this compound can serve as the thiol component.

One established method involves the oxidative cross-coupling of thiols with hydroquinones. In this reaction, the hydroquinone is oxidized to a quinone, which then undergoes a conjugate addition with the thiol. A subsequent oxidation step yields the final quinonyl thioether product. While specific studies detailing the use of this compound are not prevalent, its fundamental reactivity as a thiol makes it a suitable candidate for this transformation. The reaction would involve the addition of the 3-ethylpentan-3-ylthiol group to the hydroquinone ring, creating a specialized thioether derivative. The general strategy for synthesizing such terpenyl quinones and hydroquinones highlights various coupling reactions where a thiol could be incorporated. nih.gov

Table 1: General Reaction for Thioether-Substituted Hydroquinone Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Potential Role of this compound |

| Hydroquinone | Thiol (R-SH) | Oxidizing Agent (e.g., MnO₂, H₂CrO₄) | Quinonyl Thioether | Serves as the thiol reactant (R-SH), where R is the 3-ethylpentan-3-yl group. |

| p-Benzoquinone | Thiol (R-SH) | Base or Catalyst | Hydroquinone Thioether (after reduction) | Acts as the nucleophile adding to the quinone ring. |

Thiol esters (or thioesters) are important functional groups in organic chemistry, known for their role as acyl transfer agents. They are structurally analogous to esters but are more reactive toward nucleophiles. The synthesis of thioesters can be accomplished through several standard methods where a thiol is a key reactant. organic-chemistry.org this compound can readily function as the thiol precursor in these syntheses.

Common methods include the reaction of the thiol with an acid chloride or the direct condensation of a thiol with a carboxylic acid using a dehydrating agent or coupling reagent. nih.gov Recent advancements focus on more efficient and environmentally benign protocols, such as electrochemical synthesis or using specialized catalysts, which are applicable to a wide range of thiol and carboxylic acid substrates. organic-chemistry.orgrsc.org Although these studies often use simpler or more complex thiols to demonstrate scope, the principles apply directly to this compound for the preparation of S-(3-Ethylpentan-3-yl) thioesters. The choice of method often depends on the complexity of the desired thioester and the presence of other functional groups.

Table 2: Selected Methods for Thiol Ester Synthesis

| Method | Carboxylic Acid Source | Thiol Source | Key Reagent/Catalyst | General Equation |

| Acylation with Acid Chlorides | Acid Chloride (R'-COCl) | Thiol (R-SH) | Base (e.g., Pyridine) | R'-COCl + R-SH → R'-CO-SR + HCl |

| Yamaguchi Esterification | Carboxylic Acid (R'-COOH) | Thiol (R-SH) | 2,4,6-Trichlorobenzoyl chloride, DMAP | R'-COOH + R-SH → R'-CO-SR + H₂O |

| Mitsunobu Reaction | Carboxylic Acid (R'-COOH) | Thiol (R-SH) | DEAD, PPh₃ | R'-COOH + R-SH → R'-CO-SR + H₂O |

| Carbodiimide Coupling | Carboxylic Acid (R'-COOH) | Thiol (R-SH) | DCC or EDC | R'-COOH + R-SH → R'-CO-SR + Urea byproduct |

In this context, R-SH represents this compound.

Role in Polymer and Materials Science

The thiol group is highly reactive in various polymerization and surface modification reactions, making thiols like this compound useful in materials science. ontosight.ai

In polymer chemistry, the thiol-ene reaction is a powerful method for creating polymer networks via a radical-mediated step-growth mechanism. mdpi.com This reaction involves the addition of a thiol across a double bond (ene). For a compound to act as a monomer and build a polymer chain, it must be multifunctional (i.e., contain at least two reactive groups).

This compound is a monofunctional thiol. Therefore, it cannot be used as a monomer to form a polymer chain on its own. Instead, it plays a crucial role as a chain-transfer agent (CTA) . In radical polymerizations, a CTA can terminate a growing polymer chain while initiating a new one, a process that is essential for controlling the molecular weight and architecture of the final polymer. The use of monofunctional thiols like this compound allows for the synthesis of polymers with a defined chain length and can be used to introduce a specific end-group (the 3-ethylpentan-3-ylthio group) onto the polymer chains.

Table 3: Role of Thiols in Thiol-Ene Polymerization

| Thiol Type | Functionality | Role in Polymerization | Resulting Structure | Example |

| Multifunctional Thiol | Di-, Tri-, or Tetra-functional | Monomer / Cross-linker | Cross-linked polymer network | Trimethylolpropane tris(3-mercaptopropionate) |

| Monofunctional Thiol | Monofunctional | Chain-Transfer Agent / End-capper | Linear polymer chains with thiol-derived end-groups | This compound |

The functionalization of nanoparticle surfaces is critical for their application in fields ranging from medicine to electronics. Thiols are particularly effective for modifying the surface of noble metal nanoparticles, such as gold (Au), due to the formation of a strong gold-sulfur dative bond.

This compound can be used as a surface-modifying ligand for nanoparticles. By coating a nanoparticle with this compound, its surface properties can be dramatically altered. The bulky and non-polar 3-ethylpentyl groups would create a hydrophobic layer on the nanoparticle surface. This functionalization can improve the nanoparticle's dispersibility in non-polar solvents or polymeric matrices and prevent aggregation. While many applications use PEG-thiols to impart water solubility, nih.gov alkyl thiols like this compound are valuable for applications requiring compatibility with organic media. The general principle involves mixing the nanoparticles with the thiol, leading to self-assembly of a thiol monolayer on the surface.

Table 4: Functionalization of Gold Nanoparticles with this compound

| Component | Material | Purpose |

| Core | Gold (Au) Nanoparticle | Provides the nanoparticle scaffold with unique optical/electronic properties. |

| Ligand | This compound | Forms a self-assembled monolayer on the gold surface. |

| Functional Group | Thiol (-SH) | Anchors the ligand to the gold surface. |

| Exposed Group | 3-ethylpentyl group | Creates a hydrophobic, sterically bulky outer surface. |

| Resulting Property | Hydrophobicity, Stability in organic solvents | Prevents aggregation and controls surface interactions. |

Ligands and Catalysts in Organometallic Chemistry

In organometallic chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Thiols, and more commonly their deprotonated form, thiolates (RS⁻), are widely used as ligands for a vast array of transition metals. nih.gov

The deprotonated form of this compound, the 3-ethylpentane-3-thiolate anion, can act as a potent ligand. As a soft donor, the thiolate sulfur atom binds effectively to soft metal centers like copper (Cu), silver (Ag), gold (Au), and mercury (Hg). The key features of 3-ethylpentane-3-thiolate as a ligand are:

Strong Sigma Donation: It is a strong σ-donor, contributing electron density to the metal center.

Steric Bulk: It is a tertiary thiolate, meaning the sulfur atom is attached to a carbon atom bonded to three other carbons. This significant steric hindrance can influence the coordination number of the metal, stabilize low-coordinate complexes, and affect the reactivity of the resulting organometallic compound.

While it is not a catalyst itself, its role as a ligand can profoundly influence the catalytic activity of a metal center by modifying its electronic properties and steric environment.

Use as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a specific enantiomer of a chiral molecule. nih.govresearchgate.net Typically, chiral auxiliaries are themselves chiral and are derived from readily available natural sources. researchgate.net They are attached to a prochiral substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed for recycling. nih.gov

Common examples of effective chiral auxiliaries include oxazolidinones and camphor (B46023) derivatives. researchgate.net Sulfur-containing chiral auxiliaries, often derived from amino acids, have also demonstrated significant utility in asymmetric reactions, including aldol (B89426) reactions and Michael additions. jmaterenvironsci.com

However, this compound is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. Consequently, in its native form, it cannot function as a chiral auxiliary to induce enantioselectivity in asymmetric synthesis. The fundamental requirement for a chiral auxiliary is the presence of inherent chirality that can be transferred to a substrate, a characteristic that this compound lacks.

Application as Ligands for Metal Complex Catalysis

Thiolates, the conjugate bases of thiols, are classified as soft Lewis bases and exhibit a strong affinity for soft Lewis acidic transition metals. wikipedia.org This property makes them versatile ligands in the design of metal complexes for catalysis. wikipedia.org The nature of the substituent on the sulfur atom significantly influences the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity. nih.gov

Tertiary alkyl thiols, such as this compound, can form sterically bulky thiolate ligands. This steric hindrance can be advantageous in several catalytic applications:

Stabilizing Low-Coordinate Metal Centers: The bulk of the triethylmethyl group can prevent the aggregation of metal centers and stabilize coordinatively unsaturated species.

Influencing Regio- and Stereoselectivity: The steric profile of the ligand can control the approach of substrates to the metal center, thereby directing the regioselectivity or stereoselectivity of a catalytic transformation.

Modulating Reactivity: The electron-donating nature of the tertiary alkyl group can increase the electron density at the metal center, which can, in turn, influence its reactivity in processes like oxidative addition and reductive elimination.

Recent advancements have highlighted the role of thiols as transient cooperative ligands in metal-ligand cooperation (MLC) catalysis. nih.govxmu.edu.cn In these systems, the thiol ligand is not merely a spectator but actively participates in bond activation processes. nih.gov While specific studies employing this compound in this context are not documented, its potential to act as a bulky, labile ligand makes it a candidate for exploration in such advanced catalytic systems where ligand dissociation and re-coordination are key steps in the catalytic cycle. nih.govxmu.edu.cn

Incorporation into Metal-Thiolate Coordination Polymers for Chemical Sensing

Metal-thiolate coordination polymers are a class of materials constructed from metal ions linked together by thiolate ligands. These materials can exhibit interesting physical properties, such as luminescence and semiconductivity, which can be harnessed for applications in chemical sensing. xmu.edu.cnCurrent time information in Bangalore, IN. The structure and properties of these polymers are highly dependent on the nature of the thiol ligand used in their synthesis. xmu.edu.cn

Significant research has been conducted on silver(I)-thiolate coordination polymers. xmu.edu.cnCurrent time information in Bangalore, IN. These materials have shown promise as sensory ensembles due to their structural flexibility, the potential for signal amplification, and the generation of unique chromophores from Ag(I)-Ag(I) interactions. Current time information in Bangalore, IN.

Given the structural similarity, it is highly probable that this compound could also be used to form similar Ag(I)-thiolate coordination polymers. The slightly larger triethylmethyl group, compared to the diethylmethyl group of 3-methylpentane-3-thiol, could be used to tune the properties of the resulting polymer, such as its solubility and the spacing between the inorganic chains. These modifications could, in turn, affect the polymer's response to chemical analytes, making it a potentially useful component in the development of new chemical sensors. For instance, the framework of such polymers can become optically active upon interaction with chiral species, enabling their use in chirality sensing. nih.gov

Table of Tertiary Thiol Ligands in Coordination Polymers

| Thiol Ligand | Metal Ion | Polymer Dimensionality | Potential Application | Reference |

| 3-Methylpentane-3-thiol | Ag(I) | 1D Chains | Chemical Sensing | Current time information in Bangalore, IN. |

| This compound | Ag(I) (Predicted) | 1D Chains (Predicted) | Chemical Sensing | N/A |

Data for this compound is predicted based on the behavior of its structural analog.

Cross-Electrophile Coupling Reactions in Advanced Synthesis

Cross-electrophile coupling reactions are a powerful class of reactions that form carbon-carbon bonds by coupling two different electrophiles, typically in the presence of a transition metal catalyst and a stoichiometric reductant. acs.org Nickel-catalyzed versions of these reactions have become particularly prominent for their ability to couple a wide range of electrophiles, including those with sp3-hybridized carbons. mdpi.com

The coupling of tertiary alkyl electrophiles remains a significant challenge in synthesis. However, methods for the nickel-catalyzed cross-coupling of unactivated tertiary alkyl nucleophiles (derived from tertiary alkyl halides) with aryl bromides have been developed. nih.gov Furthermore, intramolecular nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives (activated as mesylates) has been shown to be an effective method for synthesizing cyclopropanes. youtube.com

While these examples demonstrate the increasing utility of tertiary alkyl groups in cross-coupling reactions, there is currently no specific literature detailing the use of this compound or its derivatives as either the electrophile or a precursor to a nucleophile in cross-electrophile coupling reactions. The C–S bond of a thiol is generally less reactive as an electrophilic site compared to C-halide or C-sulfonate bonds under typical nickel-catalyzed cross-coupling conditions. Although methods for C-S bond activation are known, their application in the context of cross-electrophile coupling with tertiary thiols like this compound has not been reported.

Environmental Occurrence, Fate, and Degradation Pathways

Occurrence and Detection in Environmental Matrices (e.g., air, water, soil)

There is currently no specific information available in scientific literature detailing the occurrence or detection of 3-Ethylpentane-3-thiol in environmental matrices such as air, water, or soil. General environmental considerations suggest that, like many volatile organic compounds, improper disposal could lead to its presence in these matrices. ontosight.ai However, without dedicated monitoring studies, its environmental concentrations remain unknown.

Abiotic Degradation Mechanisms and Kinetics

The abiotic degradation of a chemical compound in the environment occurs through non-biological processes such as photolysis and hydrolysis.

In a broader context, the photolysis of alkanethiols can be initiated by the absorption of ultraviolet radiation, leading to the cleavage of the C-S or S-H bonds. The presence of other substances in the environment, acting as photosensitizers, can also influence the rate and mechanism of degradation. For alkanethiols on gold surfaces, oxidation is a primary degradation pathway, which can be initiated by UV light and the presence of ozone. osti.gov However, without specific experimental data for this compound, its atmospheric lifetime and photolytic byproducts remain speculative.

Detailed studies on the hydrolysis of this compound are not available in the reviewed literature. Generally, thiols are not readily hydrolyzed. However, the tertiary nature of the carbon atom attached to the thiol group in this compound might influence its reactivity. In some chemical synthesis applications, tertiary thiols can be formed through the hydrolysis of corresponding thiocarbamates or thioacetates. beilstein-journals.orgnih.gov The hydrolysis of thioesters, which are structurally different but also contain sulfur, is a well-studied process that can be catalyzed by acids or bases. acs.orgpearson.com The oxidation of thiols to disulfides is a common reaction, which can be initiated by various oxidizing agents present in the environment. wikipedia.orgmasterorganicchemistry.com

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

There is a lack of specific studies on the microbial transformation and biodegradation of this compound. One document mentions that biodegradation studies are essential for understanding its behavior in the environment, but does not provide any data from such studies. ontosight.ai The metabolism of branched-chain amino acids, which share some structural similarities with this compound (a branched-chain thiol), has been studied in various organisms. nih.govnih.govfrontiersin.org These pathways involve enzymes that catalyze the breakdown of branched-chain structures, but it is unknown if similar enzymes can act on branched-chain thiols like this compound.

Characterization of Environmental Transformation Products

Due to the absence of studies on the degradation of this compound, its environmental transformation products have not been characterized. General knowledge of thiol chemistry suggests that potential transformation products could include the corresponding disulfide (from oxidation) or various oxides of sulfur. However, this remains speculative without experimental evidence. The investigation of transformation products is crucial as they can sometimes be more persistent or toxic than the parent compound. nih.gov

Mechanistic Studies of Organic Sulfur Compound Formation in Environmental Systems

Detailed mechanistic studies specifically elucidating the formation of this compound in natural environmental systems are not available in current scientific literature. However, broader research into the formation of organic sulfur compounds in environments such as marine sediments and anoxic waters provides a general framework for how such compounds can be generated.

In sulfidic environments, a key process for the incorporation of sulfur into organic molecules is the reaction of hydrogen sulfide (B99878) (H₂S) or polysulfides with functionalized organic matter. One of the most discussed mechanisms is the Michael addition, where a sulfur nucleophile attacks an activated double bond in an organic molecule, leading to the formation of a thiol. frontiersin.org While this mechanism is plausible for the formation of some thiols, the direct formation of a tertiary thiol like this compound through this pathway would require a specific precursor with a double bond adjacent to a tertiary carbon, which may not be common in natural organic matter.

Another general pathway for the formation of thiols in the environment is through the reaction of organohalogens with a source of sulfide. However, this is more relevant for industrial synthesis rather than natural formation. Laboratory synthesis of thiols often involves the reaction of an alkyl halide with sodium hydrosulfide (B80085) or the S-alkylation of thiourea (B124793) followed by hydrolysis. wikipedia.org For tertiary thiols, these reactions can be challenging due to competing elimination reactions. nih.govbeilstein-journals.org

Research into the formation of organosulfur compounds in sediments indicates that elemental sulfur can react with various organic compounds during diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock) to produce thiols and other sulfur-containing organic compounds. jst.go.jp These reactions are often driven by thermal gradients in oil fields.

While these general mechanisms describe the formation of organic sulfur compounds, the specific pathways leading to the natural synthesis of a branched tertiary thiol like this compound remain uninvestigated. The compound is primarily considered to be of anthropogenic origin, synthesized for specific industrial applications.

Table of Research Findings on Organic Sulfur Compound Formation

| Research Area | Key Findings | Potential Relevance to this compound |

| Sulfurization in Anoxic Sediments | Abiotic reaction of inorganic reduced sulfur with organic matter. Michael addition is a proposed mechanism for thiol formation. frontiersin.org | Provides a general, though not specific, pathway for natural thiol formation. The specific precursors for this compound via this route are unknown. |

| Diagenesis and Catagenesis | Elemental sulfur reacts with organic compounds at elevated temperatures in deep sediments to form thiols and thiophenes. jst.go.jp | Suggests a potential formation route in geological settings, but not typically considered a surface environmental process. |

| Industrial Synthesis | Primary routes include reaction of hydrogen sulfide with alkenes or alcohols, and displacement of halides with hydrosulfide. wikipedia.org | Indicates the likely anthropogenic source of this compound in the environment. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethylpentane-3-thiol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-chloro-3-ethylpentane with sodium hydrosulfide (NaSH) under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Optimization requires monitoring reaction kinetics via gas chromatography (GC) with flame ionization detection (FID) to track intermediate formation . Adjusting solvent polarity (e.g., using THF vs. ethanol) and catalyst loading (e.g., phase-transfer catalysts) can mitigate side reactions like oxidation or disulfide formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation. For instance, the thiol proton (-SH) typically appears as a broad singlet at δ 1.2–1.5 ppm in CDCl₃. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can confirm molecular ion peaks (e.g., m/z 132 for M⁺) and detect impurities. Quantification of purity (>95%) is achievable via high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its volatility and potential toxicity, work should be conducted in a fume hood with nitrile gloves and lab coats. Spills must be absorbed using diatomaceous earth or activated carbon to prevent environmental contamination . Protective Action Criteria (PAC) levels should guide emergency responses: PAC-1 (2.1 mg/m³) indicates minor irritation thresholds, while PAC-3 (140 mg/m³) necessitates evacuation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic reactions?

- Methodological Answer : The tertiary thiol group in this compound exhibits steric hindrance, reducing its nucleophilicity in Michael addition reactions. Computational studies (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level) can model electron density distribution to predict reactivity. Experimental validation involves comparing turnover frequencies (TOFs) with less hindered analogs (e.g., 2-mercaptopentane) under identical conditions .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Solvent-induced shifts arise from hydrogen bonding and polarity effects. For example, in DMSO-d₆, the -SH proton may shift upfield due to hydrogen bonding with the solvent. Researchers should standardize solvent systems (e.g., CDCl₃ for non-polar environments) and cross-reference with databases like NIST Chemistry WebBook . Multi-variable regression analysis can correlate solvent polarity (measured by ET(30) scale) with observed shifts .

Q. How can isotopic labeling (e.g., ³⁴S) enhance mechanistic studies of this compound in radical chain reactions?

- Methodological Answer : Synthesizing ³⁴S-labeled this compound via H₂³⁴S substitution allows tracking of sulfur-centered radicals using electron paramagnetic resonance (EPR) spectroscopy. Kinetic isotope effects (KIEs) can be quantified by comparing rate constants (kH/kS) for labeled vs. unlabeled compounds in model reactions (e.g., peroxide-initiated thiol-ene coupling) .

Q. What are the limitations of current computational models in predicting the environmental persistence of this compound?

- Methodological Answer : Existing QSAR models often underestimate biodegradation rates due to inadequate parameterization of steric effects. Researchers should integrate molecular dynamics (MD) simulations to assess binding affinities with microbial enzymes (e.g., cytochrome P450). Experimental validation via OECD 301B ready biodegradability tests can refine model accuracy .

Data Presentation and Analysis Guidelines

- Tabular Data : Include retention times (GC), NMR shifts, and computational parameters (e.g., Gibbs free energy barriers) in structured tables. Use SI units and ± uncertainties (e.g., 45.2 ± 0.3 ppm) .

- Statistical Analysis : Apply ANOVA or t-tests for yield comparisons across synthetic batches. Report p-values and effect sizes to justify significance .

- Critical Evaluation : Discuss discrepancies in literature data (e.g., conflicting GC-MS fragmentation patterns) and propose methodological refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.